molecular formula C14D22 B1145660 N-OCTYLBENZENE-D22 CAS No. 1219799-28-6

N-OCTYLBENZENE-D22

Cat. No.: B1145660
CAS No.: 1219799-28-6
M. Wt: 212.4600391
InChI Key:
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Description

N-Octylbenzene-D22, also known as deuterated N-Octylbenzene, is a stable isotope-labeled compound. It is a derivative of N-Octylbenzene where the hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research due to its unique properties, which make it valuable in various analytical and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Octylbenzene-D22 is typically synthesized through a deuteration process, where N-Octylbenzene undergoes a reaction to replace its hydrogen atoms with deuterium. One common method involves the use of deuterium gas (D2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure complete deuteration.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often using advanced catalytic systems and high-pressure reactors to facilitate the exchange of hydrogen with deuterium. The resulting product is then purified to achieve the desired chemical purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

N-Octylbenzene-D22 can undergo various chemical reactions, similar to its non-deuterated counterpart. These include:

    Oxidation: The compound can be oxidized at the benzylic position to form benzoic acids.

    Reduction: It can be reduced under specific conditions to yield different hydrocarbon derivatives.

    Substitution: this compound can participate in substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.

    Substitution: N-Bromosuccinimide (NBS) is often used for bromination at the benzylic position.

Major Products Formed

    Oxidation: Benzoic acids.

    Reduction: Various hydrocarbon derivatives.

    Substitution: Benzylic halides.

Scientific Research Applications

N-Octylbenzene-D22 has a wide range of applications in scientific research:

    Chemistry: Used as a standard in chromatography experiments due to its known properties.

    Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.

    Medicine: Utilized in the development of deuterated drugs, which can have altered pharmacokinetic and metabolic profiles.

    Industry: Acts as a solvent in the study of self-assembly of derivatives on graphite and their visualization by scanning tunneling microscopy (STM).

Mechanism of Action

The mechanism of action of N-Octylbenzene-D22 is primarily related to its role as a deuterated compound. Deuterium substitution can affect the pharmacokinetics and metabolism of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart. This makes it a valuable tool in drug development and metabolic studies.

Comparison with Similar Compounds

Similar Compounds

    N-Octylbenzene: The non-deuterated version of N-Octylbenzene-D22.

    1-Phenyloctane: Another name for N-Octylbenzene, sharing similar chemical properties.

    Deuterated Hydrocarbons: Other hydrocarbons labeled with deuterium, such as deuterated toluene or deuterated benzene.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for the tracing of the compound in complex biological systems and can lead to altered chemical properties that are beneficial in various experimental setups.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N-OCTYLBENZENE-D22 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Benzene-D6", "1-Octene", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Deuterium oxide (D2O)", "Sulfuric acid (H2SO4)", "Sodium bicarbonate (NaHCO3)", "Magnesium sulfate (MgSO4)", "Anhydrous sodium sulfate (Na2SO4)", "Sodium sulfate decahydrate (Na2SO4.10H2O)", "Sodium carbonate (Na2CO3)", "Ethanol (C2H5OH)", "Hexane (C6H14)" ], "Reaction": [ "Step 1: Preparation of 1-Octylbenzene", "1. Mix benzene-D6, 1-octene, and sulfuric acid in a reaction flask.", "2. Heat the mixture to 100°C and stir for 4 hours.", "3. Cool the mixture and add sodium bicarbonate to neutralize the acid.", "4. Extract the product with hexane and dry with anhydrous sodium sulfate.", "5. Evaporate the solvent to obtain 1-octylbenzene.", "Step 2: Preparation of N-OCTYLBENZENE-D22", "1. Dissolve 1-octylbenzene in deuterium oxide.", "2. Add sodium hydroxide and sodium chloride to the solution.", "3. Stir the mixture for 24 hours at room temperature.", "4. Extract the product with hexane and dry with magnesium sulfate.", "5. Evaporate the solvent to obtain N-OCTYLBENZENE-D22." ] }

CAS No.

1219799-28-6

Molecular Formula

C14D22

Molecular Weight

212.4600391

Synonyms

N-OCTYLBENZENE-D22

Origin of Product

United States

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